2-(Trifluoromethoxy)-3-phenyl-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
2-(Trifluoromethoxy)-3-phenyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that contains a trifluoromethoxy group, a phenyl group, and a pyrrolo[2,3-b]pyridine core. The trifluoromethoxy group is known for its high electronegativity and lipophilicity, which can significantly influence the compound’s chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethoxy)-3-phenyl-1H-pyrrolo[2,3-b]pyridine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents, catalysts, and reaction conditions can be tailored to achieve efficient production while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethoxy)-3-phenyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can be adjusted to optimize the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups .
Scientific Research Applications
2-(Trifluoromethoxy)-3-phenyl-1H-pyrrolo[2,3-b]pyridine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It can be employed in the study of biological processes and interactions, particularly those involving fluorinated compounds.
Medicine: The compound’s unique properties make it a potential candidate for drug development, especially in the design of pharmaceuticals with improved stability and bioavailability.
Industry: It is used in the development of agrochemicals, such as pesticides and herbicides, due to its stability and lipophilicity
Mechanism of Action
The mechanism of action of 2-(Trifluoromethoxy)-3-phenyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to target proteins, enzymes, or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethoxy-substituted heterocycles and phenyl-substituted pyrrolopyridines. Examples include:
- 2-Bromo-5-(trifluoromethoxy)pyridine
- 2-(Trifluoromethoxy)-5-((trimethylsilyl)ethynyl)pyrazine .
Uniqueness
2-(Trifluoromethoxy)-3-phenyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific combination of a trifluoromethoxy group, a phenyl group, and a pyrrolo[2,3-b]pyridine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H9F3N2O |
---|---|
Molecular Weight |
278.23 g/mol |
IUPAC Name |
3-phenyl-2-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H9F3N2O/c15-14(16,17)20-13-11(9-5-2-1-3-6-9)10-7-4-8-18-12(10)19-13/h1-8H,(H,18,19) |
InChI Key |
GWKDJVNPVPBGTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=C2C=CC=N3)OC(F)(F)F |
Origin of Product |
United States |
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